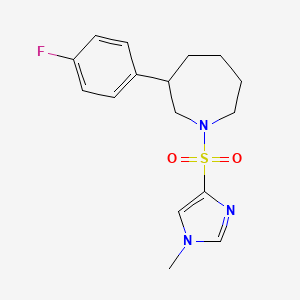

3-(4-fluorophenyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-fluorophenyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azepane” appears to contain several functional groups. It has a fluorophenyl group, a methylimidazole group, and a sulfonyl group attached to an azepane ring. Each of these groups could potentially contribute to the compound’s properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the azepane ring. The exact structure could influence the compound’s physical and chemical properties .Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact reactions this compound would undergo. The presence of the sulfonyl group could make it a good electrophile, while the fluorophenyl and methylimidazole groups could potentially participate in various organic reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could make it relatively nonpolar and potentially volatile .Scientific Research Applications

Proton Exchange Membranes in Fuel Cells

Sulfonated poly(arylene ether sulfone)s, similar in structural motif to the sulfonated component in the query compound, have been synthesized and evaluated for their use as proton exchange membranes (PEMs) in fuel cells. These materials exhibit high proton conductivity and thermal stability, making them suitable for energy conversion applications. The incorporation of fluorophenyl groups, akin to those in the query compound, could further modulate the polymer properties, enhancing their utility in fuel cell technologies (Kim, Robertson, & Guiver, 2008).

Organocatalysis

Imidazole-based zwitterionic salts, sharing the imidazolyl structural feature with the query compound, have been identified as efficient organocatalysts for regioselective ring-opening reactions. This catalytic activity highlights the potential of imidazole-containing compounds in synthetic organic chemistry, facilitating the construction of complex molecules (Ghosal et al., 2016).

Antimicrobial Activity

Compounds containing imidazole and fluorophenyl groups have demonstrated antimicrobial activities. The structural analogy suggests that 3-(4-fluorophenyl)-1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azepane may also possess bioactive properties, potentially serving as a lead compound in the development of new antimicrobial agents (Menozzi et al., 2004).

Electroactive Polymers

The electrochemical polymerization of related fluorophenyl compounds has been explored for the synthesis of electroactive polymers. These polymers exhibit unique properties such as reversible doping-dedoping behavior, making them candidates for electronic and optoelectronic applications (Naudin et al., 2002).

Drug Metabolism Studies

The application of biocatalysis to drug metabolism has been demonstrated using compounds with structural features similar to those of the query compound. This approach facilitates the preparation of mammalian metabolites, aiding in the study of drug metabolism and the identification of potential metabolites with pharmacological interest (Zmijewski et al., 2006).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

3-(4-fluorophenyl)-1-(1-methylimidazol-4-yl)sulfonylazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN3O2S/c1-19-11-16(18-12-19)23(21,22)20-9-3-2-4-14(10-20)13-5-7-15(17)8-6-13/h5-8,11-12,14H,2-4,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXGTEAVAMPDIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CCCCC(C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-acetyl oxime](/img/structure/B2970687.png)

![2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2970690.png)

![3-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-3-oxopropanenitrile](/img/structure/B2970693.png)

![N-(2,3-dimethylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2970698.png)

![benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2970704.png)